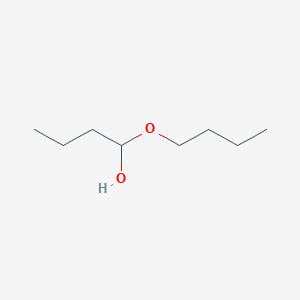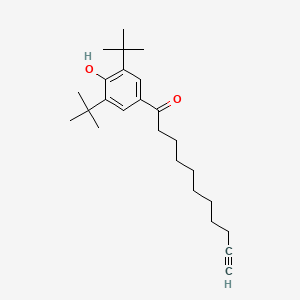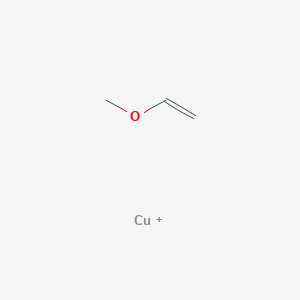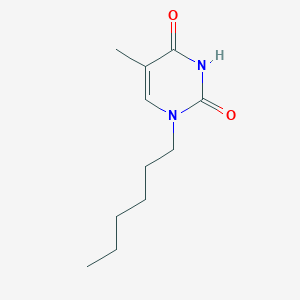![molecular formula C19H20O6 B12546148 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid CAS No. 143526-21-0](/img/structure/B12546148.png)
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxybenzoic acid core with a butoxy group and a methylbenzoyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-methylbenzoic acid, which is then esterified with butanol to form 4-methylbenzoyl butyl ester. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2-hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzaldehyde.
Reduction: Formation of 2-hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzyl alcohol.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in binding to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: A simpler analog with similar structural features but lacking the butoxy and ester groups.
4-Methylsalicylic acid: Another analog with a similar core structure but different substituents.
2-Hydroxy-4-methoxybenzoic acid: A compound with a methoxy group instead of the butoxy group.
Uniqueness
2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
143526-21-0 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-hydroxy-4-[4-(4-methylbenzoyl)oxybutoxy]benzoic acid |
InChI |
InChI=1S/C19H20O6/c1-13-4-6-14(7-5-13)19(23)25-11-3-2-10-24-15-8-9-16(18(21)22)17(20)12-15/h4-9,12,20H,2-3,10-11H2,1H3,(H,21,22) |
Clave InChI |
RMWDDTIZKSPAGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCCCCOC2=CC(=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)





![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)


